N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide
Description
N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a piperidine ring substituted with a 1,3-thiazol-2-yl moiety. The benzothiazole scaffold is known for its pharmacological versatility, while the piperidine-thiazole substituent may enhance target binding through hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c22-15(16-20-13-5-1-2-6-14(13)24-16)19-10-12-4-3-8-21(11-12)17-18-7-9-23-17/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVQDKMBRXRVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The purity of the synthesized compounds is often verified using techniques such as IR, 1H, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. Molecular docking studies have provided insights into the three-dimensional geometrical view of the ligand binding to their protein receptor .
Comparison with Similar Compounds
Compound 1 : N-({1-[(2E)-3-(Furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1,3-benzothiazole-2-carboxamide (CAS: 1235687-68-9)
- Structure: Differs by replacing the 1,3-thiazole substituent on the piperidine with a furan-containing propenoyl group.
- Molecular Formula : C₂₁H₂₁N₃O₃S (MW: 395.47)
Compound 2 : 1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide (CAS: 1401565-56-7)
- Structure : Replaces the benzothiazole core with a pyridazine ring and introduces a pyridin-3-yl group on the thiazole.
- Molecular Formula : C₁₈H₁₇ClN₆OS (MW: 400.9)
- Key Feature : The pyridazine and pyridine substituents may enhance solubility or target selectivity in kinase inhibition, though specific activity data are unavailable .
Derivatives with Varied Linkages and Substituents
Compound 3 : N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
Compound 4 : 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS: 951932-24-4)
- Structure : Incorporates a sulfone-modified tetrahydrothiophene and indazole core.
- Key Feature : The indazole and sulfone groups could enhance metabolic stability compared to benzothiazole derivatives, though biological data are lacking .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological Insights
Biological Activity
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The molecular structure of this compound includes a thiazole ring, a piperidine ring, and a benzothiazole moiety. This combination is believed to enhance its biological efficacy due to the diverse interactions it can have with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines. In studies involving MCF7 (breast cancer) and A549 (lung cancer) cell lines, derivatives with similar structures demonstrated significant inhibition of cell proliferation .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific caspases. This mechanism is crucial for developing targeted therapies aimed at cancer treatment .
Inhibition of Inflammatory Factors
Studies have also evaluated the effect of this compound on inflammatory markers. It was found to decrease the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests potential applications in treating inflammatory diseases alongside its anticancer properties.
Synthesis and Evaluation
The synthesis of this compound typically involves multiple steps that include the preparation of thiazole and piperidine intermediates. These intermediates are coupled under controlled conditions to yield the final product .
Table 1: Summary of Biological Activities
The biological effects observed with this compound are attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities or receptor functions that are pivotal in cancer progression and inflammation .
Q & A
Q. Basic
- ¹H/¹³C NMR : Key signals include:
- Benzothiazole C2-carboxamide: ~δ 8.2–8.9 ppm (¹H) and ~165–170 ppm (¹³C) .
- Piperidine-thiazole methylene: δ 3.5–4.1 ppm (¹H, –CH₂–N–) .
- IR Spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹ and thiazole C=N at ~1550 cm⁻¹ .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
What computational strategies predict biological activity, such as target binding affinity?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite is used to model interactions with targets (e.g., kinases or GPCRs). The benzothiazole-thiazole scaffold often shows π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .
- QSAR Models : CoMFA/CoMSIA analyses relate substituent effects (e.g., electron-withdrawing groups on thiazole) to activity trends .
How can researchers address discrepancies in biological activity data across studies?
Q. Advanced
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature, cell lines) .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fraction) to account for degradation differences .
- Data Normalization : Express IC₅₀ values relative to internal standards to minimize inter-lab variability .
What strategies improve solubility or stability of this compound for in vivo studies?
Q. Advanced
- Prodrug Design : Introduce phosphate or PEGylated groups on the amide nitrogen to enhance aqueous solubility .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to create cocrystals with improved dissolution rates .
- Salt Formation : React with HCl or sodium to form salts, monitored by DSC to confirm stability .
How does hydrogen bonding influence the crystal packing of this compound?
Basic
Intermolecular N–H···N and C–H···O/F interactions stabilize the lattice:
- Centrosymmetric dimers form via N–H···N bonds between amide and thiazole groups (distance ~2.8–3.0 Å) .
- Weak C–H···F interactions (e.g., from trifluoromethyl groups) contribute to layered packing, observed in Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
